6-(1,1-Difluoroethyl)-2-methylnicotinic acid
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Overview
Description
6-(1,1-Difluoroethyl)-2-methylnicotinic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in medicinal chemistry, materials science, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as 1,1-difluoroethyl chloride (CH3CF2Cl) in the presence of a catalyst . The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of 6-(1,1-Difluoroethyl)-2-methylnicotinic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Difluoroethyl)-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(1,1-Difluoroethyl)-2-methylnicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,1-Difluoroethyl)-2-methylnicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,1-Difluoroethyl)-nicotinic acid
- 2-Methylnicotinic acid
- 6-(1,1-Difluoroethyl)-2-methylpyridine
Uniqueness
6-(1,1-Difluoroethyl)-2-methylnicotinic acid stands out due to the presence of both the difluoroethyl and methyl groups, which confer unique chemical and biological properties. This combination enhances its potential for use in various applications, particularly in drug development and materials science .
Biological Activity
6-(1,1-Difluoroethyl)-2-methylnicotinic acid is a synthetic derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethyl group at the 6-position and a methyl group at the 2-position of the pyridine ring. Its unique chemical structure suggests various interactions within biological systems, leading to diverse pharmacological effects.
- Chemical Formula : C₉H₈F₂N₁O₂
- Molecular Weight : 201.16 g/mol
- CAS Number : 2375259-17-7
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. It is hypothesized that the difluoroethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may act on nicotinic acetylcholine receptors (nAChRs) and other molecular targets involved in neurotransmission and metabolic regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.
- Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these cell lines suggest a promising potential for further development as an anticancer agent.
- Anti-inflammatory Effects : Some studies have suggested that this compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in cellular models.
Data Table of Biological Activities
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of various nicotinic acid derivatives, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on HeLa and A549 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 50 µM for HeLa cells and 60 µM for A549 cells, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
6-(1,1-difluoroethyl)-2-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-5-6(8(13)14)3-4-7(12-5)9(2,10)11/h3-4H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJVUZDNZKPMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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